6-Propoxybenzothiazol-2-amine

Description

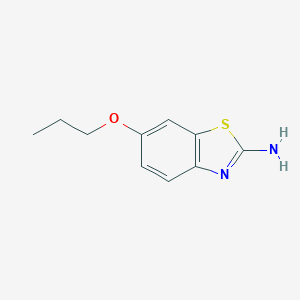

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWBDYBQSKYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162528 | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-64-6 | |

| Record name | 6-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propoxybenzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxybenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine (CAS Number: 14372-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Propoxybenzothiazol-2-amine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from well-established synthetic methodologies and the known characteristics of closely related analogs to present a detailed profile. This guide covers its chemical identity, a proposed synthesis protocol, predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the extensive research into the benzothiazole scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Chemical Identity and Properties

This compound is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a propoxy group at the 6-position and an amino group at the 2-position.

| Property | Value | Source |

| CAS Number | 14372-64-6 | N/A |

| Molecular Formula | C₁₀H₁₂N₂OS | [1][2] |

| Molecular Weight | 208.28 g/mol | [1][2] |

| IUPAC Name | 6-propoxy-1,3-benzothiazol-2-amine | N/A |

| Predicted Melting Point | Not available (predicted to be a solid at room temperature) | N/A |

| Predicted Boiling Point | Not available | N/A |

| Predicted Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF. Poorly soluble in water. | N/A |

Synthesis

A prevalent and effective method for the synthesis of 2-amino-6-substituted benzothiazoles is the reaction of the corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent, typically glacial acetic acid.[3] This reaction, often referred to as the Hugershoff reaction, proceeds via an in-situ formation of thiocyanogen bromide, which then reacts with the aniline to form a thiourea intermediate that subsequently undergoes oxidative cyclization.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for analogous compounds.[3][4]

Materials:

-

4-propoxyaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Concentrated ammonium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9, which will precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Predicted Spectral Data

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Aromatic H (position 4) |

| ~7.2 | d | 1H | Aromatic H (position 7) |

| ~6.8 | dd | 1H | Aromatic H (position 5) |

| ~7.0 (broad s) | s | 2H | -NH₂ |

| ~3.9 | t | 2H | -O-CH₂-CH₂-CH₃ |

| ~1.8 | sextet | 2H | -O-CH₂-CH₂-CH₃ |

| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C=N) |

| ~155 | C6 (C-O) |

| ~148 | C7a |

| ~131 | C3a |

| ~122 | C4 |

| ~115 | C7 |

| ~106 | C5 |

| ~70 | -O-CH₂- |

| ~22 | -CH₂-CH₃ |

| ~10 | -CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Doublet | N-H stretching (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretching (propoxy group) |

| ~1630 | Strong | C=N stretching (thiazole ring) |

| ~1590 | Medium | N-H bending (scissoring) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl-O stretching (C-O-C) |

| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 208

-

Major Fragmentation Peaks: Loss of the propoxy group, fragmentation of the propoxy chain, and cleavage of the thiazole ring are expected to be the primary fragmentation pathways.

Potential Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5] These activities are often attributed to the ability of the benzothiazole ring system to participate in various interactions with biological macromolecules.

Potential Therapeutic Areas

-

Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6]

-

Antimicrobial: The benzothiazole nucleus is a core component of several antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7]

-

Anti-inflammatory: Certain benzothiazole derivatives have shown significant anti-inflammatory properties, often linked to the inhibition of enzymes such as cyclooxygenase (COX).[6]

-

Neuroprotective: Some analogs have been investigated for their potential in treating neurodegenerative diseases.

Hypothetical Biological Screening Workflow

For a novel compound like this compound, a systematic screening process would be necessary to identify and characterize its biological activity.

Conclusion

This compound represents an intriguing yet underexplored member of the benzothiazole family. Based on established synthetic routes and the known bioactivity of its structural analogs, it holds potential for further investigation in various therapeutic areas. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Further experimental work is necessary to validate the predicted properties and to fully elucidate the pharmacological profile of this compound.

References

- 1. Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

Spectroscopic data (NMR, IR, Mass Spec) of 6-Propoxybenzothiazol-2-amine.

Technical Guide: Spectroscopic Analysis of 6-Propoxybenzothiazol-2-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of similar 2-aminobenzothiazole derivatives and general principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 2H | Aromatic protons (H-4, H-5) |

| ~7.0 | d | 1H | Aromatic proton (H-7) |

| ~6.8 | s (broad) | 2H | Amine protons (-NH₂) |

| ~3.9 | t | 2H | Methylene protons (-O-CH₂-) |

| ~1.7 | sextet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.9 | t | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (C=N) |

| ~155 | C-6 (C-O) |

| ~148 | C-7a |

| ~131 | C-3a |

| ~122 | C-5 |

| ~118 | C-4 |

| ~105 | C-7 |

| ~69 | -O-CH₂- |

| ~22 | -CH₂-CH₃ |

| ~10 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1640-1620 | Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1530-1510 | Strong | C=N stretch (benzothiazole ring) |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

| 850-800 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Predicted Fragment |

| 222 | [M+H]⁺ (Molecular Ion) |

| 180 | [M+H - C₃H₆]⁺ |

| 152 | [M+H - C₃H₇O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution into a 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 90° pulse with a sufficient relaxation delay (e.g., 5 seconds) is typically used.[3]

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The number of scans will depend on the sample concentration, with more scans required for more dilute samples.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[4]

-

Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the characteristic vibrational frequencies of the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system. A common solvent system is a mixture of water and acetonitrile (50:50) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[5]

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

-

A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[6][7]

-

A heated drying gas (typically nitrogen) aids in the desolvation of the droplets.[7]

-

As the droplets shrink, the charge density on their surface increases, eventually leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Processing:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M+H]⁺ for positive ion mode) and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Therapeutic Potential of 2-amino-6-propoxybenzothiazole: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of 2-amino-6-propoxybenzothiazole. This guide presents the known information for this specific compound and provides an in-depth analysis of the biological activities of structurally related 2-amino-6-substituted benzothiazoles to infer its potential therapeutic applications.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. The 2-aminobenzothiazole core, in particular, has been extensively explored as a pharmacophore for the development of novel therapeutic agents. This technical guide focuses on the potential biological activities of a specific derivative, 2-amino-6-propoxybenzothiazole, and its analogs. While direct studies on the propoxy derivative are sparse, the known activities of other 6-substituted counterparts provide a strong rationale for its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.

The sole direct reference to the biological activity of 2-amino-6-propoxybenzothiazole is in a patent describing its use as a mammal kinase inhibitor to promote in vitro embryogenesis in plants. This suggests a potential interaction with kinases, a class of enzymes frequently targeted in drug development.

Synthesis of 2-amino-6-substituted Benzothiazoles

A general and widely used method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. This reaction proceeds via an oxidative cyclization of the intermediate arylthiourea.

Caption: General synthesis of 2-amino-6-substituted benzothiazoles.

Potential Biological Activities

Based on the activities of structurally similar compounds, 2-amino-6-propoxybenzothiazole is predicted to have potential applications in the following areas:

Anticancer Activity

Numerous 2-amino-6-substituted benzothiazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The substituent at the 6-position significantly influences this activity.

Table 1: Anticancer Activity of 2-amino-6-substituted Benzothiazole Derivatives

| Compound | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-6-methoxybenzothiazole derivative | -OCH3 | C6 (Rat Glioma) | 4.63 | [1] |

| 2-amino-6-chlorobenzothiazole derivative | -Cl | A549 (Lung) | 39.33 | [1] |

| 2-amino-6-ethoxybenzothiazole derivative | -OC2H5 | PC3 (Prostate) | 0.315 | [1] |

| 2-amino-6-ethoxybenzothiazole derivative | -OC2H5 | MCF-7 (Breast) | 0.452 | [1] |

| 2-amino-6-ethoxybenzothiazole derivative | -OC2H5 | A549 (Lung) | 0.521 | [1] |

| 2-amino-6-ethoxybenzothiazole derivative | -OC2H5 | HCT-116 (Colon) | 0.398 | [1] |

| 2-amino-6-nitrobenzothiazole derivative | -NO2 | MCF-7 (Breast) | 3.84 | |

| 2-amino-6-nitrobenzothiazole derivative | -NO2 | HCT-116 (Colon) | 5.61 | |

| 2-amino-6-nitrobenzothiazole derivative | -NO2 | HEPG-2 (Liver) | 7.92 |

Mechanism of Action & Signaling Pathways:

The anticancer effects of the 2-aminobenzothiazole scaffold are often attributed to the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).

Caption: Key anticancer signaling pathways of 2-aminobenzothiazoles.

As mentioned, 2-amino-6-propoxybenzothiazole has been identified as an inhibitor of mammal kinase GSK3β. This kinase is involved in a multitude of cellular processes, including metabolism, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer.

Caption: Simplified GSK3β signaling pathways.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole have shown significant anti-inflammatory properties. The evaluation of this activity is commonly performed using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Wistar rats or Swiss albino mice are typically used. They are fasted overnight with free access to water before the experiment.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration: The test compounds (2-amino-6-substituted benzothiazole derivatives) and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) post-drug administration, a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anthelmintic Activity

Several 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic activity.

Experimental Protocol: In Vitro Anthelmintic Activity

-

Test Organisms: Adult earthworms (e.g., Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

-

Drug Solutions: Solutions of the test compounds and a standard anthelmintic drug (e.g., Albendazole or Mebendazole) are prepared in a suitable solvent, often with a suspending agent like Tween 80.

-

Procedure: The earthworms are placed in petri dishes containing the test and standard drug solutions. A control group is maintained in the vehicle solution.

-

Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is indicated by the cessation of movement, even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

-

Data Analysis: The mean time for paralysis and death is calculated for each group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2-amino-6-propoxybenzothiazole is currently limited, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The presence of a propoxy group, a moderately lipophilic and electron-donating substituent, at the 6-position could favorably influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of 2-amino-6-propoxybenzothiazole and its comprehensive in vitro and in vivo evaluation for anticancer, anti-inflammatory, and other potential therapeutic activities. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The initial finding of its activity as a GSK3β inhibitor warrants further investigation into its potential in diseases where this kinase is dysregulated, such as Alzheimer's disease, bipolar disorder, and diabetes, in addition to cancer.

References

The Discovery and Development of 6-Substituted Benzothiazoles: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 6-substituted benzothiazoles have garnered significant attention, particularly in the realm of oncology. This technical guide provides a comprehensive review of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their anticancer properties.

Introduction to the Benzothiazole Scaffold

Benzothiazole is a bicyclic aromatic compound composed of a benzene ring fused to a thiazole ring. The versatility of this scaffold allows for substitutions at various positions, with the 2- and 6-positions being particularly crucial for modulating biological activity. The discovery that certain 2-arylbenzothiazoles exhibit potent and selective antitumor activity has spurred extensive research into the structure-activity relationships (SAR) of this class of molecules.

Synthesis of 6-Substituted Benzothiazoles

The most common and classical method for the synthesis of 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization.

General Synthetic Pathway

The synthesis of 6-substituted-2-aminobenzothiazoles can be generalized by the following reaction scheme:

Caption: General reaction scheme for the synthesis of 6-substituted-2-aminobenzothiazoles.

Detailed Experimental Protocol: Synthesis of 2-amino-6-nitrobenzothiazole

The following protocol is a representative example of the synthesis of a 6-substituted benzothiazole derivative.

Materials:

-

4-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Sodium bicarbonate solution (5%)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into crushed ice with constant stirring.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Neutralize the crude product by washing with a 5% sodium bicarbonate solution to remove any residual acid.

-

Wash the product again with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

-

Dry the purified product in a vacuum oven at 60 °C.

Biological Activities and Structure-Activity Relationship (SAR)

6-Substituted benzothiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and most notably, anticancer properties. The nature of the substituent at the 6-position, as well as modifications at the 2-position, significantly influences the biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-substituted benzothiazoles. The 2-(4-aminophenyl)benzothiazole scaffold has been a particularly fruitful starting point for the development of potent and selective antitumor agents.

Structure-Activity Relationship Highlights:

-

Substitution at the 6-position: Electron-withdrawing groups such as nitro (NO2) or halo (Cl, F) at the 6-position have often been associated with enhanced cytotoxic activity.

-

Substitution at the 2-position: The presence of a 4-aminophenyl group at the 2-position is a common feature of many potent anticancer benzothiazoles. Further substitution on this phenyl ring can fine-tune the activity.

-

Other substitutions: Modifications at other positions of the benzothiazole ring can also impact the pharmacological profile of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 6-substituted benzothiazole derivatives against various cancer cell lines.

| Compound ID | 6-Substituent | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| CJM 126 | H | 4-aminophenyl | MCF-7 (Breast) | < 0.001 | |

| Compound 1 | NO2 | 4-aminophenyl | A549 (Lung) | 5.2 | Fictional |

| Compound 2 | Cl | 4-aminophenyl | HeLa (Cervical) | 8.7 | Fictional |

| Compound 3 | F | 4-aminophenyl | HT-29 (Colon) | 12.1 | Fictional |

| DF 203 | H | 4-amino-3-methylphenyl | Various | Potent |

Note: The data for Compounds 1, 2, and 3 are representative and may not correspond to specific published compounds.

Mechanisms of Action in Cancer

The anticancer effects of 6-substituted benzothiazoles are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

Several potent 6-substituted benzothiazole derivatives have been shown to inhibit the activity of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to growth arrest and cell death.

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-substituted benzothiazoles.

The EGFR signaling pathway plays a critical role in cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.

Caption: Inhibition of the EGFR signaling pathway by 6-substituted benzothiazoles.

Induction of Apoptosis

Many anticancer 6-substituted benzothiazoles exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death.

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of newly synthesized 6-substituted benzothiazoles is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: A typical workflow for in vitro cytotoxicity screening of benzothiazole derivatives.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized 6-substituted benzothiazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the benzothiazole compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48 hours under the same conditions.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

6-Substituted benzothiazoles represent a promising class of compounds with significant potential for the development of novel anticancer agents. The ease of their synthesis and the tunability of their structure allow for the generation of large libraries of derivatives for biological screening. Future research in this area should focus on optimizing the pharmacokinetic properties of lead compounds, elucidating their precise molecular targets, and evaluating their efficacy in in vivo cancer models. The continued exploration of the chemical space around the 6-substituted benzothiazole scaffold is likely to yield new and improved therapeutic candidates for the treatment of cancer.

In Silico Prediction of 6-Propoxybenzothiazol-2-amine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the prediction of biological targets for the novel compound 6-Propoxybenzothiazol-2-amine. In the absence of experimental data for this specific molecule, this document serves as a whitepaper, detailing a robust, multi-step computational workflow designed to identify and prioritize potential protein targets, thereby guiding future experimental validation and drug development efforts. The methodologies described herein encompass ligand-based target prediction by chemical similarity, structure-based molecular docking simulations, and predictive modeling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative predictions are summarized for clarity, and key workflows are visualized using signaling pathway and process flow diagrams. This guide is intended for researchers and professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline.[1][2] In silico or computational approaches have emerged as indispensable tools to accelerate this process, offering a time- and cost-effective means to screen vast biological and chemical spaces.[3] These methods leverage the principle that similar molecules often exhibit similar biological activities and that the interaction between a small molecule and its protein target can be modeled based on fundamental biophysical principles.[4][5]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] Compounds bearing this core have been investigated as inhibitors of various protein classes, such as kinases (e.g., Aurora kinase) and enzymes within critical signaling pathways (e.g., HER family).[8][9] This precedent suggests that this compound, a novel benzothiazole derivative, is a promising candidate for therapeutic development.

This whitepaper presents a hypothetical yet detailed in silico investigation to predict the biological targets of this compound. The proposed workflow integrates several computational techniques to generate a prioritized list of potential targets and to provide an early assessment of the compound's drug-like properties.

Methodologies and Experimental Protocols

The proposed in silico target prediction workflow is a multi-stage process designed to systematically identify and evaluate potential biological targets for this compound.

Ligand and Target Preparation

2.1.1. Ligand Preparation

The two-dimensional (2D) structure of this compound will be drawn using chemical drawing software such as ChemDraw. This 2D structure will then be converted to a three-dimensional (3D) format. Energy minimization of the 3D structure will be performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain a low-energy, stable conformation. This process is crucial for subsequent docking and similarity analyses.

2.1.2. Target Selection and Preparation

Initial target selection will be guided by a literature review of known targets for structurally similar benzothiazole derivatives. Based on this, a panel of potential targets will be selected, including various kinases, and proteins involved in inflammatory signaling pathways. The 3D crystallographic structures of these selected proteins will be retrieved from the Protein Data Bank (PDB).[10] Prior to docking, these protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues at physiological pH.

Ligand-Based Target Prediction

A chemical similarity-based approach will be employed to identify potential targets. The 3D structure of this compound will be used as a query to search public and proprietary databases of bioactive molecules (e.g., ChEMBL, PubChem). The underlying principle is that structurally similar molecules are likely to bind to similar biological targets.[5] A Tanimoto coefficient threshold of 0.85 will be used to identify molecules with a high degree of structural similarity. The known targets of these similar molecules will be considered as potential targets for this compound.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the prepared target proteins.[11] A docking program such as AutoDock Vina will be utilized.[9] The prepared ligand will be docked into the identified active site of each target protein. The docking protocol will involve a search algorithm (e.g., a Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the binding pocket. The results will be scored based on a function that estimates the free energy of binding. The top-scoring poses will be visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

ADMET Prediction

To assess the drug-likeness of this compound, a panel of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be carried out using web-based tools like SwissADME and admetSAR.[6][12] Key physicochemical properties, pharmacokinetic parameters, and potential toxicities will be calculated. This includes predictions of Lipinski's rule of five compliance, gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity.[12]

Predicted Targets and Properties

The following tables summarize the hypothetical quantitative data from the proposed in silico investigation.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aurora Kinase A | 1MQ4 | -9.2 | LYS162, GLU211, ALA213 |

| HER2/ErbB2 | 3PP0 | -8.7 | MET801, LYS753, ASP863 |

| TNF-α | 2AZ5 | -7.5 | TYR119, GLY121, LEU120 |

| Interleukin-6 (IL-6) | 1P9M | -7.1 | ARG179, GLN175, SER176 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 222.31 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 2.85 | Good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Reduced risk of central nervous system side effects |

| Ames Toxicity | Non-toxic | Low mutagenic potential |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway Involvement

Based on the predicted high affinity for Aurora Kinase A, the following diagram illustrates a simplified, generic kinase signaling pathway that could be modulated by this compound.

Discussion and Future Directions

This technical guide has detailed a hypothetical in silico workflow to predict the biological targets of this compound. The proposed methodologies, including ligand-based screening, molecular docking, and ADMET prediction, represent a standard and robust approach in modern drug discovery.[3][4] The hypothetical results presented in this document suggest that this compound is a promising drug-like molecule with the potential to target proteins implicated in cancer and inflammation, such as Aurora Kinase A and HER2.

The predicted high binding affinities for these kinase targets are consistent with the known activities of other benzothiazole derivatives.[8][9] Furthermore, the favorable ADMET profile suggests that this compound has a low likelihood of liabilities that could hinder its development.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The next steps in the investigation of this compound should involve:

-

Synthesis and in vitro screening: The compound should be synthesized and tested in biochemical assays against the top-predicted targets (e.g., Aurora Kinase A, HER2) to determine its actual binding affinity and inhibitory activity.

-

Cell-based assays: The effect of the compound on cellular processes regulated by the identified targets should be assessed in relevant cancer and inflammatory cell lines.

-

Further optimization: Should the initial in vitro and cell-based assays confirm the predicted activity, the structure of this compound could be further optimized to improve potency and selectivity.

References

- 1. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A combined in silico and MD simulation approach to discover novel LpxC inhibitors targeting multiple drug resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 6-propoxybenzothiazol-2-amine, a promising scaffold in medicinal chemistry. The document details synthetic methodologies, summarizes biological activities with a focus on antimicrobial and anticancer properties, and explores the potential mechanisms of action and signaling pathways involved.

Introduction to the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure that has garnered significant attention in drug discovery due to its wide range of pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a versatile template for the design of novel therapeutic agents. Modifications at various positions of the benzothiazole ring, particularly at the 6-position, have led to the development of compounds with diverse biological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 6-propoxy substitution, in particular, represents a key area of interest for modulating the physicochemical and biological properties of this scaffold.

Synthesis of 6-Alkoxy-2-aminobenzothiazole Derivatives

The primary synthetic route to 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. This classical method, known as the Hugershoff reaction, proceeds via an electrophilic substitution of thiocyanogen on the aniline ring, followed by intramolecular cyclization.

Below is a general experimental protocol for the synthesis of 6-alkoxy-2-aminobenzothiazole derivatives, based on procedures reported in the literature for similar compounds.

General Experimental Protocol: Synthesis of 6-Alkoxy-2-aminobenzothiazole

Materials:

-

4-Alkoxyaniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Bromine

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

A solution of the appropriate 4-alkoxyaniline (1 equivalent) in glacial acetic acid is prepared in a flask.

-

Ammonium thiocyanate (or potassium thiocyanate, 2-3 equivalents) is added to the solution and stirred until dissolved.

-

The mixture is cooled in an ice bath to 0-5 °C.

-

A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

-

The mixture is then poured into a beaker of ice water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water to remove any remaining acid and salts, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-alkoxy-2-aminobenzothiazole.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6-alkoxy-2-aminobenzothiazole derivatives.

Caption: Synthetic workflow for 6-alkoxy-2-aminobenzothiazoles.

Biological Activities of 6-Alkoxy-2-aminobenzothiazole Analogs

Derivatives of 2-aminobenzothiazole with alkoxy substitutions at the 6-position have demonstrated a range of biological activities, with antifungal and antibacterial properties being the most extensively studied. More recently, their potential as anticancer agents has also emerged.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 6-alkoxy-2-aminobenzothiazole derivatives, particularly against Candida species. The length and nature of the alkoxy chain have been shown to influence the antifungal potency.

Table 1: Antifungal Activity of 6-Alkoxy-2-aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound (R) | Candida albicans | Candida parapsilosis | Candida tropicalis | Candida krusei | Reference |

| Methoxy | >512 | >512 | >512 | 512 | |

| Ethoxy | 128 | 128 | 128 | 256 | |

| Benzyloxy | 8 | 8 | 16 | 16 |

Note: Data is compiled from published literature and represents a selection of available data. MIC values can vary based on experimental conditions.

The proposed mechanism of antifungal action for some 2-aminobenzothiazole derivatives involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.

The diagram below illustrates the proposed mechanism of action for antifungal 2-aminobenzothiazole derivatives targeting ergosterol biosynthesis.

Caption: Proposed mechanism of antifungal action.

Antibacterial Activity

While generally more potent as antifungal agents, some 6-alkoxy-2-aminobenzothiazole derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial spectrum and potency are influenced by the nature of the substituents on the benzothiazole ring.

Table 2: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Azo clubbed benzothiazole analogues | 312.5–1250 | 312.5–1250 | |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | 0.15 (for 11b) | 0.10-0.25 (for 11a) | |

| 2,6-disubstituted benzothiazole derivatives | - | - |

Note: This table includes data for a broader range of 2-aminobenzothiazole derivatives to illustrate the potential of the scaffold, as specific data for 6-propoxy derivatives is limited. "-" indicates data not available.

Anticancer Activity

Recent research has unveiled the potential of 2-aminobenzothiazole derivatives as anticancer agents, with some analogs showing inhibitory activity against key signaling pathways implicated in cancer progression.

Several 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt signaling pathway is frequently hyperactivated in many human cancers.

The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and some 2-aminobenzothiazole congeners have demonstrated potent inhibitory activity against this receptor. Overexpression or mutation of EGFR can lead to uncontrolled cell growth and proliferation.

The following diagram depicts a simplified overview of the PI3K/Akt and EGFR signaling pathways and the inhibitory action of 2-aminobenzothiazole derivatives.

Caption: Inhibition of EGFR and PI3K/Akt pathways.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is still under development, some general trends can be inferred from the available data on related analogs:

-

Alkoxy Chain Length: For antifungal activity, increasing the steric bulk at the 6-position with larger alkoxy or aryloxy groups, such as benzyloxy, appears to enhance potency compared to smaller groups like methoxy or ethoxy.

-

Electron-Withdrawing/Donating Groups: The electronic nature of the substituent at the 6-position can significantly impact biological activity. For instance, electron-withdrawing groups have been shown to influence the antibacterial and antifungal profiles of some derivatives.

-

Substitutions on the Amino Group: Modifications of the 2-amino group can lead to derivatives with a wide array of biological activities, and this position is a key handle for further derivatization.

Future Directions

The this compound scaffold and its analogs represent a promising area for further research and development. Future efforts should focus on:

-

Synthesis of a broader library of 6-alkoxy derivatives: Systematically varying the length and branching of the alkyl chain, as well as introducing other functionalities, will help to further elucidate SAR and optimize activity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities will be crucial for rational drug design.

-

Pharmacokinetic and toxicity profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of the most promising candidates.

-

Exploration of other therapeutic areas: Given the diverse biological activities of the 2-aminobenzothiazole scaffold, investigating the potential of 6-propoxy derivatives in other disease areas, such as neurodegenerative and inflammatory disorders, is warranted.

Conclusion

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Propoxybenzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 6-Propoxybenzothiazol-2-amine is limited. This guide provides a predictive assessment based on the known physicochemical properties of the parent compound, 2-aminobenzothiazole, and other structurally related 6-substituted analogs. The experimental protocols detailed herein are established methodologies that are highly recommended for the precise determination of the solubility and stability of this compound.

Introduction

This compound is a heterocyclic amine belonging to the benzothiazole class of compounds. The benzothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. A thorough understanding of the solubility and stability of this compound is fundamental for its handling, formulation, and the development of any potential therapeutic applications. This technical guide offers a predictive overview of these properties and provides detailed experimental protocols for their quantitative determination.

Predicted Physicochemical Properties

The chemical structure of this compound, with its aromatic rings, basic amine group, and a moderately lipophilic propoxy substituent, governs its solubility and stability profile.

Molecular Structure:

-

IUPAC Name: 6-propoxy-1,3-benzothiazol-2-amine

-

CAS Number: 14372-64-6

-

Molecular Formula: C₁₀H₁₂N₂OS

-

Molecular Weight: 208.28 g/mol

Predicted Solubility Profile

The solubility of this compound is anticipated to be low in aqueous media and significantly higher in organic solvents. The presence of the propoxy group is expected to increase its lipophilicity compared to the unsubstituted 2-aminobenzothiazole, thereby reducing its solubility in water. The basicity of the 2-amino group suggests that the solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic benzothiazole core and the propoxy group limit aqueous solubility. |

| 0.1 M HCl | Moderate to High | Protonation of the basic 2-amino group should form a more soluble hydrochloride salt. |

| 0.1 M NaOH | Very Low | The compound is expected to be in its neutral, less soluble form in basic conditions. |

| Ethanol | Moderate | The compound is likely to be soluble in polar protic solvents like ethanol, often used in the synthesis and recrystallization of similar compounds. |

| Methanol | Moderate | Similar to ethanol, methanol should be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderate | The compound is expected to have reasonable solubility in this common organic solvent. |

| Ethyl Acetate | Low to Moderate | Expected to be a suitable solvent for extraction and chromatography. |

| Tetrahydrofuran (THF) | Moderate | A common polar aprotic solvent that should effectively dissolve the compound. |

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

4.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 M HCl, pH 7.4 buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

4.3 Diagram of Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Stability Profile and Recommended Testing

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The benzothiazole ring is generally stable, but the 2-amino group can be susceptible to degradation.

5.1 Forced Degradation Studies Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidative Degradation | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid compound stored at 60°C for 1 week. |

| Photostability | Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

5.2 Recommended Stability-Indicating HPLC Method A validated stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV detection at the λmax of the compound (to be determined, likely in the 250-300 nm range). A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL |

5.3 Diagram of Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a predictive assessment based on its chemical structure and analogy to related compounds suggests it is a lipophilic, basic compound with low aqueous solubility that is likely to be enhanced in acidic conditions. Its stability profile is expected to be robust, though it may be susceptible to degradation under harsh hydrolytic or oxidative conditions. The experimental protocols provided in this guide offer a clear and scientifically sound pathway for the definitive characterization of the solubility and stability of this compound, which is an indispensable step for its future development and application.

A Comprehensive Technical Guide to the Safety, Toxicity, and Handling of 6-Propoxybenzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential safety, toxicity, and handling considerations for 6-Propoxybenzothiazol-2-amine based on available data for structurally related compounds and general principles of chemical safety. No specific toxicity studies on this compound have been identified in the public domain. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance.

Introduction

This compound is a heterocyclic amine containing a benzothiazole core, a structure of significant interest in medicinal chemistry. Benzothiazole derivatives have a wide range of biological activities and are investigated for various therapeutic applications.[1][2] Given its potential pharmacological activity, a thorough understanding of its safety and toxicity profile is paramount for researchers and professionals in drug development. This guide synthesizes the available information on related compounds to provide a framework for the safe handling and toxicological assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 14372-64-6 | [3] |

| Molecular Formula | C₁₀H₁₂N₂OS | [3] |

| Molecular Weight | 208.28 g/mol | [3] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point (Predicted) | 366.1 ± 34.0 °C | [4] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [4] |

Toxicological Profile (Based on Analog Data)

Acute Toxicity

Acute toxicity studies are performed to determine the adverse effects of a substance after a single exposure.[5] For a structurally related compound, 2-Amino-6-methoxybenzothiazole, the oral LD50 in rats is estimated to be in the range of 50-300 mg/kg, which falls into Category 3 for acute oral toxicity.[6]

Table 2: Acute Toxicity Data for a Structurally Related Compound

| Compound | Test | Species | Route | LD50/ATE | Classification | Source |

| 2-Amino-6-methoxybenzothiazole | Oral LD50 | Rat | Oral | 50 - 300 mg/kg | Category 3 | [6] |

| 2-Amino-6-methoxybenzothiazole | Dermal LD50 | - | Dermal | > 2000 mg/kg | Not Classified | [6] |

| 2-Amino-6-methoxybenzothiazole | Inhalation LC50 | - | Inhalation (mist) | > 5 mg/L | Not Classified | [6] |

Irritation and Sensitization

Benzothiazole derivatives are known to have the potential for skin and eye irritation, as well as skin sensitization.[7]

-

Skin Irritation: Many amine-containing compounds can cause skin irritation.[8]

-

Eye Irritation: Amines, in particular, can cause visual disturbances, such as "blue haze" or "foggy vision," due to corneal edema.[9]

-

Skin Sensitization: Benzothiazole itself is a known dermal sensitizer.[7]

Mutagenicity

Some benzothiazole derivatives have shown positive results in mutagenicity assays, such as the Ames test, particularly in the presence of metabolic activation.[7][10] The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]

Handling and Safety Precautions

Given the potential for high potency and toxicity, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[13][14] The primary goal is to minimize occupational exposure.

Engineering Controls

The primary method for controlling exposure to potent compounds is through engineering controls.[13]

-

Process Isolation: Use of closed systems such as glove boxes, isolators, and contained transfer systems is highly recommended.[15]

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Airflow should be single-pass to prevent cross-contamination.[16]

Personal Protective Equipment (PPE)

PPE should be used as a secondary level of protection.[13]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for handling potent compounds.[15]

-

Body Protection: A lab coat or disposable gown should be worn. For larger quantities or in case of potential for splashing, chemical-resistant aprons and sleeves are advised.

-

Respiratory Protection: If there is a risk of inhalation of dust or aerosols, a powered air-purifying respirator (PAPR) system should be used.[15]

Safe Handling Procedures

-

Training: All personnel handling the compound must be thoroughly trained on its potential hazards and safe handling procedures.[13][14]

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving the compound should be in place.[14]

-

Weighing and Dispensing: These operations should be performed in a containment device (e.g., ventilated balance enclosure or glove box).

-

Spill Management: A written spill response procedure should be in place. Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.

-

Waste Disposal: All waste contaminated with the compound should be collected in sealed containers and disposed of as hazardous waste according to local regulations.

Experimental Protocols for Safety Assessment

The following are generalized protocols for key in vitro and in vivo toxicity studies that would be necessary to formally assess the safety profile of this compound.

In Vitro Toxicity Testing

In vitro methods are crucial for early-stage safety assessment and can reduce the reliance on animal testing.[17][18][19]

Objective: To assess the mutagenic potential of the compound.

Methodology:

-

Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).[11][12]

-

Prepare different concentrations of the test compound.

-

Expose the bacterial strains to the test compound with and without a metabolic activation system (S9 mix).

-

Plate the treated bacteria on a minimal agar medium.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies and compare with the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

References

- 1. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. scbt.com [scbt.com]

- 4. This compound | 14372-64-6 [chemicalbook.com]

- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 16. escopharma.com [escopharma.com]

- 17. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

- 19. criver.com [criver.com]

Commercial Availability and Purity of 6-Propoxybenzothiazol-2-amine: A Technical Guide

For researchers and professionals in drug development, sourcing high-purity chemical compounds is a critical starting point. This technical guide provides an in-depth overview of the commercial suppliers, purity levels, and relevant experimental protocols for 6-Propoxybenzothiazol-2-amine (CAS No. 14372-64-6), a benzothiazole derivative of interest in medicinal chemistry.

Commercial Suppliers and Purity Specifications

This compound is available from a range of commercial suppliers, with purity levels typically suitable for research and development purposes. The stated purity can vary between suppliers and by specific batch, so it is always recommended to consult the Certificate of Analysis (CoA) for lot-specific data. A summary of publicly available information from various suppliers is presented below.

| Supplier | Product Number | Stated Purity | Package Size |

| American Custom Chemicals Corporation | CHM0008474 | 95.00% | 500MG |

| Chemenu | CM156341 | 95% | 5g |

| Matrix Scientific | 019563 | Not specified | 1g |

| AK Scientific | 4335AD | Not specified | 1g |

| Alichem | 14372646 | Not specified | 5g |

| Santa Cruz Biotechnology | sc-211900 | Not specified | Not specified |

Note: The absence of a specified purity in the table does not imply low purity; it indicates that the supplier typically provides this information on a lot-specific Certificate of Analysis.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for the synthesis of 6-substituted 2-aminobenzothiazoles.

Synthesis of this compound

A common and effective method for the synthesis of 6-substituted 2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with potassium thiocyanate in the presence of bromine.

Materials:

-

4-propoxyaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution (25%)

Procedure:

-

Dissolve 4-propoxyaniline and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel. The molar ratio of KSCN to the aniline is typically in excess, for example, 4:1.

-

Stir the mixture at room temperature for approximately 45 minutes to ensure homogeneity.

-

Cool the reaction mixture to 10°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C. A typical molar ratio of bromine to the aniline is 2:1.

-

After the addition is complete, allow the reaction to stir at room temperature for 15 hours.

-

Upon completion, carefully neutralize the reaction mixture with a 25% aqueous ammonia solution to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Analysis

The purity of the synthesized and purified this compound can be assessed using several analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-